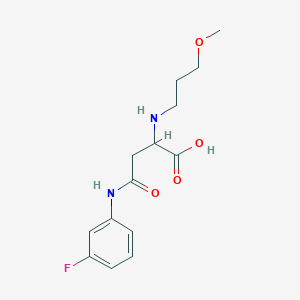

4-((3-Fluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Description

This compound is a derivative of 4-oxobutanoic acid, featuring dual amino substituents: a 3-fluorophenyl group and a 3-methoxypropyl chain. Its structure combines electronegative fluorine and a polar methoxy group, which may enhance binding affinity to biological targets like enzymes or receptors.

Properties

IUPAC Name |

4-(3-fluoroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O4/c1-21-7-3-6-16-12(14(19)20)9-13(18)17-11-5-2-4-10(15)8-11/h2,4-5,8,12,16H,3,6-7,9H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKBOTKHVKFQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3-Fluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, also known by its CAS number 1048006-08-1, is a compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19FN2O4. The presence of the fluorophenyl and methoxypropyl groups contributes to its unique properties, influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 284.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| pH | Neutral (7) |

Research indicates that compounds similar to this compound may act on various biological targets, including enzymes and receptors involved in metabolic pathways. The structural modifications enhance binding affinity and specificity towards these targets.

Pharmacological Effects

- Antioxidant Activity : Studies have shown that related compounds exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : There is emerging evidence suggesting that this compound may protect neural cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Neuroprotection

A study published in Invest. Ophthalmol. Vis. Sci. investigated the effects of similar compounds on retinal cells subjected to oxidative stress. The results demonstrated that the compounds could significantly reduce cell death and preserve retinal function, suggesting potential applications in treating retinal diseases .

Case Study 2: Antioxidant Activity

In another study, the antioxidant capacity of a related compound was assessed using DPPH radical scavenging assays. The results indicated a high level of activity, supporting the hypothesis that structural features contribute to enhanced antioxidant capabilities .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core 4-oxobutanoic acid scaffold is shared with several analogs, but substituent variations significantly influence biological activity and physicochemical properties:

Key Observations:

- Methoxypropyl vs. Bulky Groups : The 3-methoxypropyl chain likely enhances solubility relative to cyclopropylethyl or thiazol-containing analogs , but may reduce membrane permeability compared to smaller substituents.

- Thiophene/Thiazol Moieties : Compounds with aromatic heterocycles (e.g., thiophene in , thiazol in ) exhibit increased steric bulk, which could hinder or enhance activity depending on the target’s active site topology.

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 4-((3-Fluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the 3-fluorophenylamine moiety is introduced via nucleophilic substitution or amidation. A multi-step protocol may include:

Amide bond formation : Reacting 3-fluoroaniline with succinic anhydride to form the 4-oxobutanoic acid backbone.

Secondary amination : Introducing the 3-methoxypropylamine group under basic conditions (e.g., DIPEA in DMF) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Structural confirmation requires ¹H/¹³C NMR and FT-IR to validate functional groups (e.g., carbonyl at ~1700 cm⁻¹) and X-ray crystallography for absolute stereochemistry .

Q. How is the compound characterized structurally, and what techniques are critical for validation?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.21 Å, C-N at 1.34 Å) and confirms the spatial arrangement of fluorophenyl and methoxypropyl groups .

- NMR spectroscopy : ¹⁹F NMR detects fluorine environments (δ -110 to -115 ppm for meta-substituted fluorine), while ¹H NMR identifies methoxypropyl protons (δ 3.3–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 353.14) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Anticancer activity : In vitro assays using MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ ~25–50 µM). Dose-response curves are generated via MTT assays, with data normalized to untreated controls .

- Enzyme inhibition : Potential inhibition of human thymidylate synthase (hTS) is inferred from structural analogs (e.g., IC₅₀ ~10 µM for related 4-oxobutanoic acid derivatives) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., fluorine position) influence bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Fluorine at the meta position (3-fluorophenyl) enhances metabolic stability and lipophilicity (logP ~1.8) compared to ortho or para isomers.

- Comparative assays : Testing analogs (e.g., 2-fluorophenyl or 4-fluorophenyl derivatives) in parallel reveals that meta-substitution optimizes target binding (e.g., ΔG = -9.2 kcal/mol in docking studies vs. -7.8 kcal/mol for para) .

- Data interpretation : Use molecular dynamics simulations (e.g., GROMACS) to model fluorine’s electrostatic effects on protein-ligand interactions .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration, incubation time).

- Control compounds : Include reference inhibitors (e.g., 5-fluorouracil for cytotoxicity assays) to calibrate inter-lab variability .

- Meta-analysis : Pool data from PubChem (CID 18581200) and DSSTox (DTXSID00611857) to identify outliers and calculate weighted mean IC₅₀ values .

Q. What advanced analytical methods optimize purity assessment for this compound?

- Methodological Answer :

- HPLC-PDA/MS : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) detect impurities <0.1%. MS/MS fragmentation confirms trace byproducts (e.g., de-fluorinated analogs) .

- Chiral chromatography : Resolves enantiomeric excess (e.g., CHIRALPAK IG-3 column) for stereochemically sensitive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.